molecular formula C17H23NO6 B2958118 1-Benzyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate CAS No. 1050238-07-7

1-Benzyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate

Cat. No.: B2958118
CAS No.: 1050238-07-7
M. Wt: 337.372
InChI Key: FPCCYAVUHTZEDN-UHFFFAOYSA-N
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Description

“1-Benzyl 4-methyl 2-((tert-butoxycarbonyl)amino)succinate” is a chemical compound with the molecular formula C17H23NO6 and a molecular weight of 337.37 . It is used in scientific research and has applications in various fields due to its unique properties, including drug delivery systems, organic synthesis, and bioconjugation reactions.


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H23NO6/c1-17(2,3)24-16(21)18-13(10-14(19)22-4)15(20)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21) . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 459.3±40.0 °C and a predicted density of 1.161±0.06 g/cm3 . Its pKa is predicted to be 10.33±0.46 . The compound is solid at room temperature .

Scientific Research Applications

Catalytic Applications and Organic Synthesis

Rigid P-Chiral Phosphine Ligands

A study focused on the development of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating the utility of these catalysts in preparing chiral pharmaceutical ingredients. The ligands, prepared from enantiopure tert-butylmethylphosphine-boranes, exhibited excellent enantioselectivities and high catalytic activities (Imamoto et al., 2012).

Polymorphism and Crystal Structures

Polymorphic Forms of Amino Acid Derivatives

Research on "N-(tert-butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester" revealed two polymorphic forms, highlighting the molecular conformation and hydrogen-bonded parallel β-sheet-like tapes in crystal structures. This study provides insights into the molecular arrangement and potential applications in understanding peptide structures (Gebreslasie, Jacobsen, & Görbitz, 2011).

Amino Acid and Peptide Synthesis

Amino Acid-Functionalized Cyclopentadienyl Molybdenum Tricarbonyl Complex

This research introduced a complex for catalytic olefin epoxidation, showcasing the synthesis and application of amino acid-functionalized complexes in catalysis. The study emphasizes the complex's structure and its catalytic performance in epoxidation reactions (Abrantes et al., 2009).

Protected Methyl Esters of Non-Proteinogenic Amino Acids

A strategy was developed for preparing protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap), utilizing 2,3-diaminopropanols derived from d-serine. This research contributes to the synthesis of non-proteinogenic amino acids, important for biochemical studies and pharmaceutical applications (Temperini et al., 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .

Properties

IUPAC Name

1-O-benzyl 4-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-13(10-14(19)22-4)15(20)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCCYAVUHTZEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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